molecular formula C8H10N2O B1314792 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 307313-06-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde

Cat. No. B1314792
M. Wt: 150.18 g/mol
InChI Key: XCQQWVWOKJBFCQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a nitrogen-containing heterocycle. It’s a structural element of natural products and pharmaceutically active compounds . It has found use as a scaffold in drug research and agrochemicals .


Synthesis Analysis

Two principal synthetic routes towards 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been reported. One is based on the hydrogenation of pyrazolo[1,5-a]pyridines, and the other is based on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .


Molecular Structure Analysis

The molecular weight of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is 122.17 . The InChI code is 1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 .


Chemical Reactions Analysis

The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine core can be modified through various chemical reactions. For instance, 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a liquid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines : The compound is used in synthesizing novel heterocyclic chalcones and dipyrazolopyridines through reactions involving acetophenones and hydrazine hydrate, offering potential in various chemical syntheses (Quiroga et al., 2010).
  • Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : It's involved in the synthesis of these derivatives, showcasing its utility in creating complex heterocyclic compounds (El-Nabi, 2004).
  • Photophysical Properties : Its derivatives have been studied for photophysical properties, indicating potential applications in materials science and photonics (Patil et al., 2010).

Medicinal Chemistry and Pharmacology

  • Antibacterial Activity : Pyrazolopyridine derivatives, synthesized using this compound, demonstrate antibacterial properties against various bacteria, showing its relevance in drug discovery and antibacterial research (Panda et al., 2011).
  • Inhibitory Properties in Biochemistry : Compounds derived from it have been studied for inhibitory properties against enzymes like 5α-reductase and aromatase, contributing to research in endocrinology and cancer treatment (El-Naggar et al., 2020).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause eye irritation . The precautionary statements include P305+P351+P338, which means that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Future Directions

The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research and agrochemicals . This suggests that it could be a promising area for future research.

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQQWVWOKJBFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474343
Record name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde

CAS RN

307313-06-0
Record name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

MnO2 (activated) (3.36 g) was added to the CHCl3 (44 mL) solution of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol (673 mg) and refluxed for 1 h under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was reduced under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (2/1-½). The titled compound was obtained as pale yellow oil (510 mg, 77%).
Quantity
673 mg
Type
reactant
Reaction Step One
Name
Quantity
3.36 g
Type
catalyst
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Reactant of Route 6
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde

Citations

For This Compound
1
Citations
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org

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